Lcb-2853
CAS No.: 141335-10-6
Cat. No.: VC0007228
Molecular Formula: C₂₁H₂₄ClNO₄S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141335-10-6 |
---|---|
Molecular Formula | C₂₁H₂₄ClNO₄S |
Molecular Weight | 421.9 g/mol |
IUPAC Name | 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid |
Standard InChI | InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25) |
Standard InChI Key | IKPIVPXMOXMBHT-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical and Physical Properties of LCB-2853
Structural Characteristics
LCB-2853’s molecular architecture is defined by the SMILES notation O=C(O)CC1=CC=C(C=C1)CC2(CNS(=O)(=O)C3=CC=C(Cl)C=C3)CCCC2
, which reveals a carboxylic acid moiety, a sulfonamide group, and a chlorine-substituted aromatic ring . These functional groups contribute to its receptor-binding affinity and metabolic stability. The presence of the sulfonamide group enhances its ability to interact with the TXA2 receptor’s hydrophobic binding pocket, while the chlorine atom may influence electron distribution and steric interactions .
Physicochemical Profile
As detailed in Table 1, LCB-2853 has a purity of 97.15%, making it suitable for experimental applications requiring high chemical precision . Its molecular weight of 421.94 g/mol places it within the range of typical drug-like molecules, facilitating membrane permeability and bioavailability.
Table 1: Key Physicochemical Properties of LCB-2853
Property | Value |
---|---|
CAS Number | 141335-10-6 |
Molecular Formula | C₂₁H₂₄ClNO₄S |
Molecular Weight | 421.94 g/mol |
Purity | 97.15% |
SMILES Notation | O=C(O)CC1=CC=C... |
Pharmacological Mechanism of Action
Thromboxane A2 Receptor Antagonism
LCB-2853 selectively inhibits the TXA2/PGH2 receptor, a G-protein-coupled receptor (GPCR) expressed on platelets and vascular smooth muscle cells . Thromboxane A2, a cyclooxygenase (COX) derivative, promotes platelet aggregation and vasoconstriction by activating this receptor. By antagonizing TXA2 signaling, LCB-2853 prevents the amplification of platelet activation and reduces vasospasm, thereby mitigating thrombus formation.
Antiplatelet Effects
In vitro studies suggest that LCB-2853’s blockade of the TXA2 receptor disrupts the phospholipase C (PLC)-mediated cascade, which normally elevates intracellular calcium levels and triggers platelet shape change and granule secretion . This mechanism contrasts with cyclooxygenase inhibitors (e.g., aspirin), which suppress TXA2 synthesis rather than receptor activation.
Antivasospastic Activity
The compound’s ability to counteract vasospasm stems from its inhibition of TXA2-induced smooth muscle contraction. By preventing receptor activation, LCB-2853 reduces the influx of extracellular calcium into vascular smooth muscle cells, thereby attenuating vasoconstrictive responses .
Research and Development Status
Availability and Use
LCB-2853 is marketed as a research-grade compound with a lead time of fewer than seven days, indicating its accessibility for preclinical studies . Its current applications are confined to experimental settings, with no reported clinical trials as of April 2025.
Synthesis and Manufacturing
Future Directions
Preclinical Studies
Rodent models of thrombosis and vasospasm are essential to quantify LCB-2853’s efficacy and therapeutic window. Dose-response studies could clarify its potency relative to other TXA2 antagonists like terutroban.
Clinical Translation
If preclinical data are promising, Phase I trials assessing LCB-2853’s pharmacokinetics and safety in humans would be warranted. Biomarker-driven studies could explore its impact on urinary TXA2 metabolites and platelet function tests.
Combination Therapies
Investigating LCB-2853 alongside antiplatelet agents (e.g., clopidogrel) or anticoagulants (e.g., rivaroxaban) may reveal synergistic effects, potentially reducing thrombotic risks in high-risk populations.
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